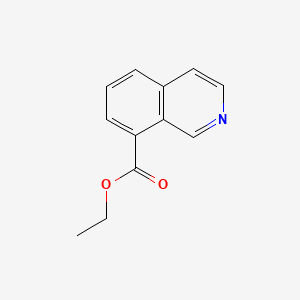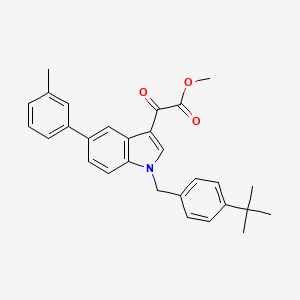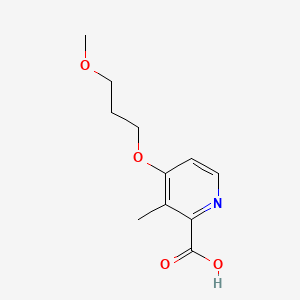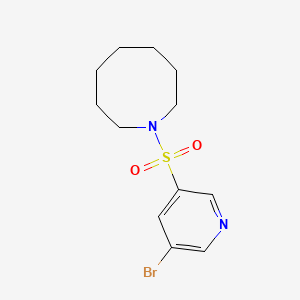![molecular formula C25H40Cl2N2O4 B581055 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride CAS No. 63434-11-7](/img/structure/B581055.png)
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine;dihydrochloride” is a chemical compound with the molecular formula C25H38N2O4 . It’s also known by its common name N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine .
Synthesis Analysis
The synthesis of this compound involves a synthetic route that includes N-Methylhomoveratrylamine and 1,3-Dibromopropane . The literature reference for this synthesis is from Runge et al., in a patent from 1976 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 430.58000 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.75990, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Characterization of Schiff Base Derivatives : Schiff base compounds derived from 3,4-dimethoxybenzaldehyde, related to N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine, have been synthesized and characterized. Their crystal structure was determined using X-ray diffraction, showcasing the coplanar nature of imino functional groups with adjacent benzene rings (Khalaji et al., 2013).
Formation of Heterocycles with Diazasilacycloalkanes : Research has been conducted on the synthesis of heterocycles from reactions involving N,N'-dimethylethylenediamine, a compound related to the subject chemical. These reactions lead to the formation of five- and six-membered rings, with their structures characterized by NMR, IR, and mass spectroscopy (Knopf et al., 2004).
Chemical Transformations
Cyclization to Pyrido[3,4-g]isoquinoline : A study on the ring closure of a similar compound, N,N'-bis[2-(dialkoxy)ethyl]-p-xylene-α,α'-diamine dihydrochloride, revealed the formation of linear pyrido[3,4-g]isoquinoline and angular 3,8-phenanthroline, showcasing the potential for complex cyclization processes (Schwan & Miles, 1982).
Polyimide Synthesis : In polymer science, related diamines like 1,2-bis(4-aminophenoxy)propane have been used in synthesizing polyimides, indicating the potential application of the subject compound in polymer chemistry (Tjugito & Feld, 1989).
Formation of Poly(ether imide)s : The synthesis of new poly(ether imide)s using bis(ether anhydride) related to the subject compound has been reported. These polymers displayed excellent solubility and thermal stability, suggesting potential applications in materials science (Liaw et al., 2002).
Potential Applications in Materials Science
Polymerizable Amine Coinitiators : A derivative of N,N'-dimethyl-1,6-hexanediamine, similar to the subject compound, has been studied for its use as a polymerizable amine coinitiator in dental restorations. This suggests potential applications of related compounds in biomaterials and dentistry (Nie & Bowman, 2002).
Polyamides and Polyimides with Silicon and Germanium : Poly(amides) and poly(imides) containing heteroatoms like Si or Ge in the main chain have been synthesized from compounds similar to the subject chemical. These materials were characterized for their thermal stability, indicating the potential of related compounds in advanced materials engineering (Tagle et al., 2006).
Eigenschaften
IUPAC Name |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O4.2ClH/c1-26(16-12-20-8-10-22(28-3)24(18-20)30-5)14-7-15-27(2)17-13-21-9-11-23(29-4)25(19-21)31-6;;/h8-11,18-19H,7,12-17H2,1-6H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMGMTAFQWFNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)





![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)


